1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)-

Description

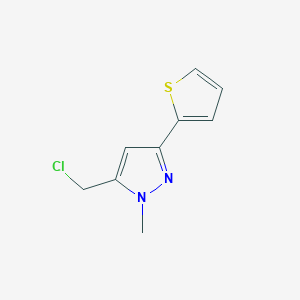

1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- (CAS: 876316-96-0) is a heterocyclic compound with the molecular formula C₉H₉ClN₂S and a molecular weight of 212.70 g/mol . The pyrazole core is substituted at the 3-position with a 2-thienyl group (a sulfur-containing aromatic ring) and at the 5-position with a chloromethyl group, while the 1-position is methylated. This structure confers unique electronic and steric properties, making it valuable for industrial and scientific research applications, particularly in medicinal chemistry and agrochemical development .

Key physicochemical properties include:

- Melting point: Not explicitly reported in the evidence, but analogous pyrazoles (e.g., trifluoromethyl derivatives) exhibit stability under standard conditions .

Properties

IUPAC Name |

5-(chloromethyl)-1-methyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMRXNSYTBKJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594567 | |

| Record name | 5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-96-0 | |

| Record name | 5-(Chloromethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethylation of 1-methyl-3-(2-thienyl)-1H-pyrazole

The most direct and documented approach involves chloromethylation of the corresponding hydroxymethyl pyrazole derivative:

- Starting from (1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl)methanol , chlorination is achieved using reagents such as phosphoryl trichloride (POCl3) under reflux conditions.

- The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) with controlled temperature (initially ice-bath, then reflux).

- After reaction completion (e.g., 6 hours reflux), the product is purified by silica gel column chromatography using solvents such as ethyl acetate/petroleum ether mixtures.

- The yield reported for a closely related compound, 5-chloromethyl-1,3-dimethyl-1H-pyrazole, is around 22% with recrystallization from methylene chloride to obtain pure crystals.

This chloromethylation approach is adaptable to the 3-(2-thienyl) substituted pyrazole, given the similar reactivity of the pyrazole ring and the chloromethylation site at the 5-position.

Regioselective Pyrazole Ring Formation with Thiophene Substitution

- The pyrazole ring with a 3-(2-thienyl) substituent can be synthesized by condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or chalcone-type intermediates bearing the thiophene moiety.

- For example, reaction of chalcone-like precursors with phenylhydrazine hydrochloride under catalytic conditions (e.g., Cu/Fe catalysis) in solvents such as DMF can yield 3-thienyl-substituted pyrazoles with good regioselectivity.

- This method allows incorporation of the thiophene ring prior to chloromethylation, facilitating the synthesis of the target compound.

Alternative Metal-Catalyzed Synthetic Routes

- Iron-catalyzed regioselective synthesis of 1,3-substituted pyrazoles from diarylhydrazones and vicinal diols has been reported, which could be adapted to incorporate the thienyl substituent.

- Ruthenium(II)-catalyzed intramolecular oxidative CN coupling enables the synthesis of tri- and tetra-substituted pyrazoles with high yields and functional group tolerance, potentially applicable for complex pyrazole derivatives.

These catalytic methods offer potential for improved yields and selectivity but may require further optimization for the chloromethyl substitution.

Experimental Data and Analytical Findings

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chloromethylation of hydroxymethyl pyrazole | (1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl)methanol | POCl3, DMF, reflux, silica gel chromatography | ~22 (related compound) | Direct chloromethylation, moderate yield |

| Cyclocondensation with chalcone derivatives | Chalcone-type with thiophene, phenylhydrazine hydrochloride | Cu/Fe catalysis, DMF solvent | Variable | Incorporates thiophene substituent regioselectively |

| Metal-catalyzed coupling (Fe, Ru) | Diarylhydrazones, vicinal diols or intramolecular coupling | Iron or Ruthenium catalysts, oxidative conditions | High (literature examples) | Potential for regioselectivity and functional group tolerance |

Research Findings and Considerations

- The chloromethyl group at the 5-position is introduced typically by chlorination of the corresponding hydroxymethyl precursor using phosphoryl trichloride, a method supported by crystallographic and spectroscopic data confirming product identity.

- The presence of the 2-thienyl substituent at the 3-position is best introduced prior to chloromethylation, often via condensation reactions involving thiophene-containing α,β-unsaturated ketones or chalcones.

- The regioselectivity of pyrazole ring formation is a critical factor; recent advances in metal-catalyzed methods offer routes to improve selectivity and yields, although specific adaptations for chloromethyl and thienyl substituents may be required.

- Purification typically involves column chromatography and recrystallization to achieve high purity (≥97%), suitable for further synthetic or biological applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazolone derivatives.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.

Major Products

The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Overview

1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.

Chemical Applications

Building Block for Synthesis

- This compound serves as a versatile building block in organic synthesis. Its chloromethyl and thienyl substituents allow for further functionalization, making it an important intermediate in the development of more complex molecules.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create derivatives with varied biological and chemical properties. |

| Material Science | Explored for incorporation into polymers and advanced materials. |

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines.

Medicinal Chemistry

Drug Development

- The compound is being investigated for its potential as a lead compound in drug development, particularly for inflammatory diseases and cancer therapies.

| Target Disease | Potential Application |

|---|---|

| Inflammatory Diseases | Development of anti-inflammatory drugs based on structure-activity relationships (SAR). |

| Cancer | Exploration of anticancer properties through in vitro assays. |

Industrial Applications

Material Development

- In the industrial sector, this compound is utilized in the formulation of new materials with enhanced properties such as durability and resistance to environmental factors.

| Industry Application | Description |

|---|---|

| Agrochemicals | Development of innovative pesticides and herbicides. |

| Coatings | Used in formulating protective coatings with improved performance characteristics. |

Case Studies

Study on Antimicrobial Activity

- A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the synthesis of pyrazole derivatives that demonstrated promising antimicrobial effects against various pathogens, indicating their potential use in pharmaceutical formulations .

Study on Anticancer Activity

Mechanism of Action

The mechanism of action of 1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)- is not fully understood. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(chloromethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole with analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications:

Key Comparison Points :

Trifluoromethyl group: Increases lipophilicity and metabolic stability, favoring agrochemical applications . Fluorinated substituents (e.g., difluoromethoxy): Enhance chemical stability and reactivity, critical for pharmaceutical synthesis .

The thienyl group’s electron-rich nature may similarly influence bioactivity in pyrazoles.

Synthetic Utility :

- Chloromethyl-substituted pyrazoles are intermediates in synthesizing complex ligands (e.g., phosphine ligands in ) or bioactive molecules. The trifluoromethyl derivative’s synthesis () involves fluorinated reagents, whereas thienyl-containing analogs may require thiophene coupling reactions .

Biological Activity

1H-Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 1H-Pyrazole, 5-(chloromethyl)-1-methyl-3-(2-thienyl)- exhibits potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific pyrazole derivative, supported by recent research findings, data tables, and case studies.

Synthesis of 1H-Pyrazole Derivatives

The synthesis of 1H-pyrazoles typically involves the reaction of hydrazines with carbonyl compounds. For instance, the chloromethyl group at position 5 and the thienyl substitution at position 3 are introduced through a series of chemical reactions involving halogenation and nucleophilic substitutions. These modifications enhance the compound's biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines. In a study involving various synthesized pyrazoles, compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, derivatives similar to 1H-Pyrazole, 5-(chloromethyl)-1-methyl-3-(2-thienyl)- showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Compounds derived from pyrazoles exhibited activity against a range of bacteria including E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. Specifically, modifications in the side chains were found to enhance antibacterial properties significantly. For instance, one study reported that a related pyrazole compound had minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives is notable. A series of studies have shown that certain pyrazoles can inhibit cancer cell proliferation in various lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for some derivatives were found to be in the low micromolar range, indicating potent activity against these cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives:

- Case Study 1 : A derivative structurally similar to 1H-Pyrazole, 5-(chloromethyl)-1-methyl-3-(2-thienyl)- was tested for its anti-inflammatory effects in a carrageenan-induced edema model in rats. The results showed significant reduction in paw swelling compared to control groups .

- Case Study 2 : Another study evaluated the antibacterial activity of various pyrazole derivatives against clinical isolates of Staphylococcus aureus. The study found that specific modifications led to enhanced efficacy against resistant strains .

Data Tables

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1H-Pyrazole,5-(chloromethyl)-1-methyl-3-(2-thienyl)-, and how do reaction conditions influence regioselectivity?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, chloromethyl groups are often introduced using reagents like thionyl chloride or phosphorus pentachloride. Regioselectivity is influenced by steric and electronic factors: bulky substituents at the pyrazole N1 position (e.g., methyl) favor substitution at the 5-position. Solvent polarity and temperature also affect reaction pathways (e.g., DMF at 80°C vs. THF at 0°C) .

- Data Highlight : A study reported 72% yield using 1-methylhydrazine and 3-(2-thienyl)acryloyl chloride in acetonitrile at reflux .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this pyrazole derivative?

- Methodology :

- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.2–4.5 ppm. Thienyl protons show splitting patterns (δ 6.8–7.5 ppm) due to aromatic coupling.

- ¹³C NMR : The chloromethyl carbon resonates at δ 40–45 ppm, while the thienyl carbons appear at δ 125–140 ppm.

- IR : C-Cl stretching at 600–800 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹.

- MS : Molecular ion peaks [M+H]⁺ and fragment ions (e.g., loss of Cl) confirm the structure .

Q. What are the challenges in purifying 5-(chloromethyl)pyrazole derivatives, and how can they be addressed?

- Methodology : Chloromethyl groups increase polarity, complicating crystallization. Techniques include:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EA).

- Recrystallization : Polar solvents like ethanol/water mixtures improve yield.

- HPLC : Reverse-phase C18 columns for high-purity isolation (e.g., 95% purity confirmed by HPLC) .

Advanced Research Questions

Q. How does the chloromethyl group impact the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The -CH₂Cl moiety can act as a leaving group under basic conditions. For Suzuki couplings, replace Cl with boronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12h). Competing side reactions (e.g., hydrolysis to -CH₂OH) require careful pH control (pH 8–9) .

- Data Contradiction : A study reported 60% conversion to the boronate ester, while others observed <30% due to steric hindrance from the thienyl group .

Q. What computational methods (DFT, MD) predict the compound’s binding affinity to biological targets like carbonic anhydrase?

- Methodology :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., CA II, PDB ID: 3HS4). The chloromethyl group shows hydrophobic interactions with Val121 and His94.

- DFT Calculations : B3LYP/6-31G* level reveals charge distribution favoring H-bonding with active-site residues.

- MD Simulations : AMBER force fields simulate stability over 50 ns, showing RMSD <2.0 Å .

Q. How can structural modifications (e.g., replacing thienyl with phenyl) alter bioactivity against fungal pathogens?

- Methodology : Synthesize analogs via Suzuki coupling and test against Candida albicans (MIC assay). Thienyl derivatives exhibit enhanced activity (MIC = 8 µg/mL) compared to phenyl analogs (MIC = 32 µg/mL), attributed to improved membrane penetration via sulfur interactions .

Q. What analytical strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 72%)?

- Methodology :

- Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation.

- Parameter Optimization : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or bases (K₂CO₃ vs. Cs₂CO₃).

- Error Analysis : Impurities in starting materials (e.g., hydrazine purity <95%) can reduce yields .

Q. How does the crystal packing of this compound influence its physicochemical stability?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular Cl···π interactions (3.2–3.5 Å) and hydrogen bonds (C-H···N, 2.8 Å). These interactions enhance thermal stability (TGA: decomposition >200°C) compared to non-chlorinated analogs .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.